WEE1-IN-4

説明

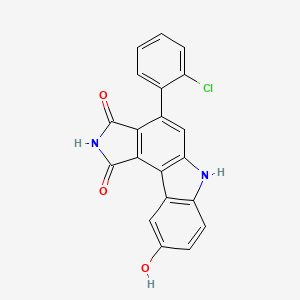

Structure

3D Structure

特性

IUPAC Name |

4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClN2O3/c21-13-4-2-1-3-10(13)11-8-15-16(18-17(11)19(25)23-20(18)26)12-7-9(24)5-6-14(12)22-15/h1-8,22,24H,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEXRCOBPACFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439085 | |

| Record name | Wee1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622855-37-2 | |

| Record name | Wee1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WEE1-IN-4: A Potent Kinase Inhibitor for Preclinical Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

WEE1-IN-4 is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By targeting WEE1, this small molecule induces premature mitotic entry in cancer cells, leading to DNA damage, mitotic catastrophe, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action within the WEE1 signaling pathway and offers representative experimental protocols for its investigation in a research setting. The information presented herein is intended to support the use of this compound as a valuable tool in preclinical cancer research and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione, is a pyrrolocarbazole derivative.[1] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione[1] |

| CAS Number | 622855-37-2[1][2] |

| Molecular Formula | C₂₀H₁₁ClN₂O₃[1][3][4][5] |

| Molecular Weight | 362.77 g/mol [3][4][5] |

| Canonical SMILES | C1=CC=C(C(=C1)Cl)C2=C3C4=C(C=C(C=C4)O)NC5=C2C(=O)NC5=O |

| InChI Key | DPEXRCOBPACFOO-UHFFFAOYSA-N[1][4][5] |

Table 1: Chemical Identifiers of this compound

| Property | Value | Notes |

| Physical State | Solid[4][5] | - |

| Appearance | Light orange[4][5] | - |

| Solubility | DMSO: 100 mg/mL (275.66 mM)[3] | Requires sonication |

| In vivo formulation 1: ≥ 2.5 mg/mL (6.89 mM)[2][6] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |

| In vivo formulation 2: ≥ 2.5 mg/mL (6.89 mM)[2][6] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years[3] | - |

| In solvent: -80°C for 6 months, -20°C for 1 month[2][3] | - |

Table 2: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of WEE1 kinase with a reported IC₅₀ of 0.011 µM.[2][3][6] WEE1 is a nuclear kinase that plays a pivotal role in cell cycle regulation, specifically at the G2/M checkpoint.[7] Its primary function is to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[7][8] This inhibitory phosphorylation on Tyr15 of CDK1 prevents cells with damaged DNA from prematurely entering mitosis, allowing time for DNA repair.[7]

Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the tumor suppressor p53.[9] Consequently, these cells become heavily reliant on the G2/M checkpoint for survival and to prevent the propagation of DNA damage. By inhibiting WEE1, this compound abrogates this critical checkpoint. The resulting decrease in CDK1 phosphorylation leads to its activation and forces the cancer cells into premature mitosis, despite the presence of unrepaired DNA. This ultimately triggers a form of programmed cell death known as mitotic catastrophe.[9]

The selectivity of this compound for WEE1 kinase over other kinases, such as the related checkpoint kinase Chk1, makes it a valuable tool for specifically interrogating the WEE1 signaling pathway.

Figure 1: WEE1 Signaling Pathway and Mechanism of Inhibition by this compound.

Experimental Protocols

The following are representative protocols for investigating the effects of this compound in a laboratory setting. These protocols are based on standard methodologies used for other WEE1 inhibitors and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for CDK1 Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of its direct downstream target, CDK1.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total CDK1 and a loading control (e.g., β-actin) to ensure equal protein loading.

Figure 2: A representative experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of WEE1 kinase in cell cycle regulation and as a potential therapeutic target in oncology. Its high potency and selectivity make it an ideal tool for preclinical research. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in elucidating the mechanisms of WEE1 inhibition and its potential for cancer therapy. As with any research compound, it is essential to carefully design and optimize experimental conditions to obtain reliable and reproducible results.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Inhibitors of cell cycle checkpoint target Wee1 kinase - a patent review (2003-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WEE1 inhibition enhances the antitumor immune response to PD-L1 blockade by the concomitant activation of STING and STAT1 pathways in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

WEE1-IN-4 (CAS number 622855-32-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WEE1-IN-4, a potent and selective inhibitor of the WEE1 kinase. This document collates available preclinical data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways to support further research and development efforts.

Introduction to this compound

This compound, with the chemical name 4-(2-Chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-(2H,6H)-dione, is a small molecule inhibitor targeting the WEE1 kinase.[1][2][3] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[4] By inhibiting WEE1, cancer cells with damaged DNA can be forced into premature mitosis, leading to mitotic catastrophe and apoptosis. This mechanism is particularly relevant in p53-deficient tumors, which are more reliant on the G2/M checkpoint for survival.

Physicochemical and Pharmacological Properties

This compound is a pyrrolocarbazole compound that acts as an ATP-competitive inhibitor of WEE1.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 622855-37-2 | [1][6][7] |

| Molecular Formula | C₂₀H₁₁ClN₂O₃ | [1][2] |

| Molecular Weight | 362.77 g/mol | [1][2] |

| Alternate Name | 4-(2-Chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-(2H,6H)-dione | [1][2] |

| Solubility | DMSO: 10 mg/mL, Ethanol: 10 mg/mL | [7][8] |

| Physical Form | Solid | [5] |

| Appearance | Light orange | [5] |

Table 2: In Vitro Biological Activity of this compound

| Target | IC₅₀ (nM) | Selectivity | Reference |

| WEE1 | 11 | ~40-fold vs. Chk1 | [5][8] |

| Chk1 | 440 | [5][8] |

WEE1 Signaling Pathway and Mechanism of Action

WEE1 is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, primarily at the G2/M checkpoint. Its main substrate is the cyclin-dependent kinase 1 (CDK1).

References

- 1. scbt.com [scbt.com]

- 2. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. ≥97% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Wee1 Inhibitor | CAS 622855-37-2 | Cayman Chemical | Biomol.com [biomol.com]

- 8. caymanchem.com [caymanchem.com]

The Role of WEE1 Inhibition in G2/M Checkpoint Abrogation: A Technical Guide

Abstract

The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[1][2] This role makes WEE1 a compelling target in oncology, particularly for cancers with a defective G1 checkpoint, which are highly reliant on the G2/M checkpoint for survival.[3][4] Inhibition of WEE1 leads to the abrogation of this checkpoint, forcing cells with unrepaired DNA to prematurely enter mitosis, resulting in mitotic catastrophe and subsequent cell death.[1][5] This technical guide provides an in-depth overview of the role of WEE1 inhibition in the G2/M checkpoint, using the well-characterized inhibitor AZD1775 (Adavosertib) as a representative agent due to the lack of publicly available data on a compound specifically named "WEE1-IN-4". We will detail the underlying signaling pathways, present quantitative data on the effects of WEE1 inhibition, and provide comprehensive experimental protocols for key assays.

Introduction to WEE1 and the G2/M Checkpoint

The cell cycle is a tightly regulated process with checkpoints to ensure genomic integrity. The G2/M checkpoint is a critical control point that prevents cells from entering mitosis (M phase) with damaged or incompletely replicated DNA.[6] The WEE1 kinase, a serine/threonine kinase, is a key gatekeeper of this checkpoint.[7][8] Its primary substrate is CDK1 (also known as Cdc2), a kinase that, when complexed with Cyclin B, forms the mitosis-promoting factor (MPF).[2][6]

WEE1 phosphorylates CDK1 at two inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), keeping the CDK1/Cyclin B complex in an inactive state.[9][10] This inhibitory phosphorylation provides a window for DNA repair before the cell commits to mitosis.[10] In many cancer cells, the p53 tumor suppressor is mutated, leading to a deficient G1 checkpoint.[3][5] Consequently, these cells become heavily dependent on the S and G2/M checkpoints for DNA repair and survival, making them particularly vulnerable to WEE1 inhibition.[3][4]

Mechanism of Action of WEE1 Inhibitors

WEE1 inhibitors are small molecules that competitively bind to the ATP-binding pocket of the WEE1 kinase, preventing it from phosphorylating and inactivating CDK1.[6] By inhibiting WEE1, these compounds cause a rapid decrease in the inhibitory phosphorylation of CDK1 on Tyr15.[11] This leads to the premature activation of the CDK1/Cyclin B complex, overriding the G2/M checkpoint and forcing the cell to enter mitosis, irrespective of its DNA damage status.[1] This premature mitotic entry with unrepaired DNA leads to a lethal outcome for the cell, termed mitotic catastrophe.[1][5]

Signaling Pathways

The regulation of the G2/M checkpoint is a complex interplay of kinases and phosphatases. The following diagram illustrates the core signaling pathway and the impact of a WEE1 inhibitor.

Caption: G2/M checkpoint signaling and the effect of WEE1 inhibition.

Quantitative Data

The following tables summarize key quantitative data for the representative WEE1 inhibitor, AZD1775.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| AZD1775 | WEE1 | 1.9 ± 0.8 | TR-FRET Kinase Assay | [6] |

| 11d (analog) | WEE1 | 2.8 ± 1.5 | TR-FRET Kinase Assay | [6] |

| 11m (analog) | WEE1 | 3.1 ± 0.8 | TR-FRET Kinase Assay | [6] |

| APR-1051 | WEE1 | 1.9 | In vitro kinase assay | [8] |

| ZN-c3 | WEE1 | 3.4 | In vitro kinase assay | [8] |

Table 2: Cellular Activity of AZD1775

| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |

| SUM52PE (shCtl) | Breast Cancer | ~500 | Cell Viability | [12] |

| SUM52PE (shATIP3) | Breast Cancer | <500 | Cell Viability | [12] |

| RPE-1 | Normal | >10,000 | Cell Viability | [12] |

| OVCAR3 | Ovarian Cancer | 85 | Cell Target Engagement (pCDC2) | [13] |

| A427 | Lung Cancer | 60 | Cell Target Engagement (pCDC2) | [13] |

Table 3: Effect of WEE1 Inhibition on Cell Cycle Distribution

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| B16 Mouse Melanoma | Control | 65.2 | 15.1 | 19.7 | [4] |

| B16 Mouse Melanoma | 0.5 µM PD0166285 (4h) | 78.9 | 9.8 | 11.3 | [4] |

| NCI-H1299 (p53 null) | Non-targeting siRNA (48h) | 54.8 | 29.1 | 16.1 | [14] |

| NCI-H1299 (p53 null) | WEE1 siRNA (48h) | 16.2 | 26.5 | 57.3 | [14] |

Experimental Protocols

Western Blot for Phosphorylated CDK1 (Tyr15)

This protocol details the procedure for assessing the phosphorylation status of CDK1 at Tyrosine 15, a direct target of WEE1 kinase.

Caption: Workflow for Western blot analysis of p-CDK1 (Tyr15).

Detailed Steps:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the WEE1 inhibitor (e.g., AZD1775) at various concentrations and time points. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.[3]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[3]

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1, along with a loading control antibody (e.g., GAPDH or β-actin), diluted in blocking buffer overnight at 4°C.[3] Wash the membrane three times with TBST.

-

Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3] After further washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[3]

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of a cell population following treatment with a WEE1 inhibitor using propidium iodide (PI) staining.

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Steps:

-

Cell Treatment: Seed cells and treat with the WEE1 inhibitor and a vehicle control for the desired duration.

-

Cell Harvesting: Harvest both adherent (by trypsinization) and floating cells to include any cells that have detached due to treatment effects.[14]

-

Fixation: Wash the cells with PBS and then fix them by resuspending in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C overnight.[7]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[4][14] Incubate in the dark at room temperature for at least 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data for at least 10,000-20,000 events per sample.[4]

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to gate the cell population and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[4]

Conclusion

Inhibition of WEE1 kinase represents a promising therapeutic strategy in oncology, particularly for p53-deficient tumors that are highly dependent on the G2/M checkpoint for survival. By abrogating this checkpoint, WEE1 inhibitors like AZD1775 force cancer cells with DNA damage into premature mitosis, leading to mitotic catastrophe and cell death. This technical guide has provided a comprehensive overview of the mechanism of action, the relevant signaling pathways, and quantitative data related to WEE1 inhibition. The detailed experimental protocols for Western blotting and flow cytometry offer a practical resource for researchers investigating the effects of WEE1 inhibitors in their own experimental systems. Further research into novel WEE1 inhibitors and their combination with other anti-cancer agents holds significant potential for improving patient outcomes.

References

- 1. WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. haematologica.org [haematologica.org]

- 8. ir.aprea.com [ir.aprea.com]

- 9. researchgate.net [researchgate.net]

- 10. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-Dependent Kinase Suppression by WEE1 Kinase Protects the Genome through Control of Replication Initiation and Nucleotide Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. schrodinger.com [schrodinger.com]

- 14. Genetic inhibition of the atypical kinase Wee1 selectively drives apoptosis of p53 inactive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

WEE1-IN-4 and Mitotic Catastrophe: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the potent WEE1 kinase inhibitor, WEE1-IN-4, and its role in inducing mitotic catastrophe, a critical mechanism in cancer therapy. Tailored for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, presents key quantitative data, details experimental protocols, and visualizes the associated signaling pathways.

Introduction to WEE1 Inhibition and Mitotic Catastrophe

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The WEE1 kinase is a critical negative regulator of the G2/M checkpoint, preventing cells from entering mitosis prematurely, particularly in the presence of DNA damage.[1][2][3] By phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), WEE1 provides a crucial window for DNA repair.[2][4]

Many cancer cells, especially those with a defective G1 checkpoint (often due to p53 mutations), become heavily reliant on the G2/M checkpoint for survival.[1][5] Inhibition of WEE1 kinase activity in such cells abrogates this checkpoint, forcing them into premature and catastrophic mitosis with unrepaired DNA.[1][5] This process, known as mitotic catastrophe, is a form of cell death characterized by aberrant nuclear morphology, chromosome missegregation, and ultimately, apoptosis.[1][5]

This compound is a potent and selective small molecule inhibitor of WEE1 kinase.[1] Its ability to induce mitotic catastrophe makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with DNA-damaging agents.

This compound: Quantitative Data

This compound, also known as Compound 15, demonstrates significant potency against WEE1 kinase.[1] The following table summarizes its key in vitro activity.

| Compound Name | Synonym(s) | CAS Number | Target | IC50 |

| This compound | Compound 15, Chk1 Inhibitor V | 622855-37-2 | WEE1 kinase | 0.011 µM[1][6][7] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways in WEE1 Inhibition-Induced Mitotic Catastrophe

The inhibition of WEE1 by this compound triggers a cascade of events culminating in mitotic catastrophe. The primary mechanism involves the dysregulation of the G2/M checkpoint.

G2/M Checkpoint Abrogation

Under normal conditions, DNA damage activates the ATR/CHK1 signaling pathway, which in turn activates WEE1.[4] WEE1 then phosphorylates and inhibits CDK1, arresting the cell cycle at the G2/M transition to allow for DNA repair. This compound directly inhibits WEE1, preventing the inhibitory phosphorylation of CDK1. This leads to the premature activation of the CDK1/Cyclin B complex, forcing the cell to enter mitosis despite the presence of DNA damage.[2]

Caption: G2/M Checkpoint Abrogation by this compound.

Induction of DNA Damage and Apoptosis

The premature entry into mitosis with unrepaired DNA leads to severe chromosomal abnormalities, including chromosome fragmentation and the formation of micronuclei. This genomic instability triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

Caption: Induction of Mitotic Catastrophe and Apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Select cancer cell lines of interest (e.g., those with known p53 mutations).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Store at -20°C. Further dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Western Blotting for Key Signaling Proteins

This protocol is for detecting changes in the phosphorylation status of CDK1 (a direct target of WEE1) and the induction of DNA damage (γH2AX).

-

Cell Lysis:

-

After treatment with this compound for the desired time, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15), total CDK1, γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors of cell cycle checkpoint target Wee1 kinase - a patent review (2003-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wee1 Inhibitor II [sigmaaldrich.com]

- 5. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Wee1 Inhibitor [sigmaaldrich.com]

WEE1-IN-4: A Technical Guide to a Pyrrolocarbazole-Based WEE1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEE1-IN-4 is a potent, ATP-competitive inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. As a member of the pyrrolocarbazole class of compounds, this compound represents a significant scaffold for the development of anticancer therapeutics. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, relevant experimental protocols, and its role within the WEE1 signaling pathway.

Core Compound Data

This compound, also identified as Compound 15 in seminal literature, is a key molecule in the study of WEE1 inhibition. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione | N/A |

| Synonyms | This compound, Compound 15 | [1][2] |

| CAS Number | 622855-37-2 | N/A |

| Molecular Formula | C₂₀H₁₁ClN₂O₃ | N/A |

| Molecular Weight | 362.77 g/mol | N/A |

Quantitative Data

The inhibitory activity of this compound has been characterized through in vitro kinase assays. The following table summarizes the available quantitative data for this compound and related compounds for comparative purposes.

| Compound | Target | IC₅₀ (µM) | Selectivity | Reference |

| This compound | WEE1 | 0.011 | Selective over Chk1 | [1][2] |

| PD0166285 | WEE1 | 0.024 | Also inhibits Myt1 (IC₅₀ = 0.072 µM) | [2] |

| PD 407824 | WEE1 | 0.097 | Also inhibits Chk1 (IC₅₀ = 0.047 µM) | [2] |

| Adavosertib (AZD1775) | WEE1 | 0.0052 | Potent inhibitor | [2] |

| Azenosertib (ZN-c3) | WEE1 | 0.0039 | Selective and orally active | [2] |

Signaling Pathway

WEE1 kinase is a central negative regulator of the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage. It primarily exerts its function by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). Inhibition of WEE1 by compounds like this compound abrogates this checkpoint, leading to premature mitotic entry and subsequent mitotic catastrophe in cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for similar pyrrolocarbazole-based WEE1 inhibitors.

WEE1 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor against WEE1 kinase.

-

Reagents and Materials:

-

Recombinant human WEE1 kinase

-

Cdc2/CycB-GST fusion protein (substrate)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

ATP

-

Test compound (this compound)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the recombinant WEE1 kinase, Cdc2/CycB-GST substrate, and the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

-

Chk1 Kinase Assay

To assess the selectivity of this compound, a similar kinase assay is performed using Chk1 kinase.

-

Reagents and Materials:

-

Recombinant human Chk1 kinase

-

CHKtide substrate (KKKVSRSGLYRSPSMPENLNRPR)

-

Kinase buffer (as for WEE1 assay)

-

[γ-³²P]ATP

-

ATP

-

Test compound (this compound)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

The procedure is analogous to the WEE1 kinase assay, with the substitution of WEE1 kinase and its substrate with Chk1 kinase and CHKtide, respectively.

-

Cell Cycle Analysis

This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.

-

Reagents and Materials:

-

Cancer cell line (e.g., HeLa, HT-29)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.

-

Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow

The discovery and characterization of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth cellular analysis.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of WEE1 kinase and serves as a foundational structure for the design of novel anticancer agents. Its pyrrolocarbazole core and potent inhibitory activity highlight the therapeutic potential of targeting the G2/M checkpoint in oncology. Further investigation into its selectivity profile and cellular effects will be crucial for its development as a potential therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for WEE1-IN-4 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] Its role in maintaining genomic integrity, particularly in p53-deficient cancer cells, has made it a promising target for anticancer therapies.[3] WEE1-IN-4 is a potent inhibitor of WEE1 kinase with a reported IC50 of 0.011 µM.[4] These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound and similar compounds against WEE1 kinase.

WEE1 Signaling Pathway

The WEE1 kinase exerts its regulatory function by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[1][2] This phosphorylation occurs on Tyr15 of CDK1.[1] The activity of WEE1 is counteracted by the CDC25 phosphatase, which removes the inhibitory phosphate group from CDK1, thereby promoting mitotic progression. By inhibiting WEE1, compounds like this compound prevent the inactivation of CDK1, leading to premature mitotic entry and, in cancer cells with DNA damage, mitotic catastrophe and apoptosis.

Caption: WEE1 Signaling Pathway in G2/M Checkpoint Regulation.

Quantitative Data Summary

The inhibitory potency of this compound and other commercially available WEE1 inhibitors is summarized in the table below. This data is essential for comparing the relative activity of different compounds and for designing experiments with appropriate concentration ranges.

| Compound Name | IC50 (nM) | Assay Type |

| This compound | 11 | Cell-free kinase assay |

| Adavosertib (MK-1775) | 5.2 | Cell-free assay |

| Azenosertib (ZN-c3) | 3.9 | Cell-free assay |

| PD0166285 | 24 | Cell-free assay |

Experimental Protocol: WEE1 In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available WEE1 kinase assay kits that measure ATP depletion as an indicator of kinase activity.[5][6]

Materials and Reagents

-

Recombinant human WEE1 enzyme

-

WEE1 substrate (e.g., a peptide containing the CDK1 phosphorylation site)

-

This compound (or other test compounds)

-

Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl2, DTT)

-

ATP solution (e.g., 500 µM)

-

Kinase-Glo® Luminescent Kinase Assay Reagent

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Experimental Workflow

Caption: Workflow for the WEE1 in vitro kinase assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[5]

-

Prepare serial dilutions of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%) to minimize solvent effects.[5] The final concentration of DMSO in the assay should not exceed 1%.[5][6]

-

Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and WEE1 substrate. The volumes should be calculated based on the number of reactions.[5]

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted this compound or vehicle (as a positive control for 100% activity) to the wells of a 96-well plate.

-

Add 5 µL of 1x Kinase Assay Buffer to the "no enzyme" negative control wells.

-

-

Kinase Reaction:

-

Add 25 µL of the Master Mix to all wells.[5]

-

Thaw the recombinant WEE1 enzyme on ice and dilute it to the desired concentration in 1x Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 20 µL of the diluted WEE1 enzyme to all wells except the negative control wells.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Signal Detection:

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Add 50 µL of the Kinase-Glo® reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is inversely proportional to the amount of WEE1 kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This document provides a comprehensive guide for performing an in vitro assay to evaluate the inhibitory activity of this compound. The provided protocol, signaling pathway diagram, and quantitative data will aid researchers in the screening and characterization of WEE1 inhibitors, contributing to the development of novel cancer therapeutics.

References

- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for WEE1-IN-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEE1-IN-4 is a potent and selective small molecule inhibitor of WEE1 kinase with a reported IC50 of 0.011 µM in biochemical assays.[1][2] WEE1 kinase is a critical negative regulator of the G2/M cell cycle checkpoint, primarily through the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15. By inhibiting WEE1, this compound leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to prematurely enter mitosis. This can result in mitotic catastrophe and subsequent apoptosis, making WEE1 an attractive target in cancer therapy, particularly for tumors with a defective G1 checkpoint (e.g., p53-mutated cancers).

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in cell culture experiments to assess its effects on cell viability, cell cycle progression, and apoptosis.

Mechanism of Action

The WEE1 signaling pathway plays a crucial role in maintaining genomic integrity. In response to DNA damage, checkpoint kinases such as ATM and ATR are activated, which in turn activate CHK1 and CHK2. These kinases then activate WEE1, which phosphorylates and inactivates the CDK1/Cyclin B complex. This inactivation prevents entry into mitosis, allowing time for DNA repair. This compound directly inhibits WEE1 kinase activity, leading to a decrease in the inhibitory phosphorylation of CDK1. Consequently, the active CDK1/Cyclin B complex accumulates, driving the cell into mitosis irrespective of its DNA damage status, ultimately leading to cell death.

Caption: The WEE1 signaling pathway and the inhibitory effect of this compound.

Quantitative Data Summary

While specific cell-based IC50 or effective concentration data for this compound is limited in publicly available literature, its high biochemical potency suggests it will be active in the nanomolar to low micromolar range in most cancer cell lines. The table below summarizes the biochemical potency of this compound and provides typical effective concentration ranges for the well-characterized WEE1 inhibitor, AZD1775, which can be used as a starting point for optimization experiments with this compound.

| Parameter | This compound | AZD1775 (for reference) |

| Biochemical IC50 | 0.011 µM | ~0.005 µM |

| Cell Viability (EC50) | Not widely reported. Expected to be in the range of 0.1 - 5 µM depending on the cell line. | 0.1 - 2 µM in various cancer cell lines. |

| Apoptosis Induction | Not widely reported. Expected to be effective at concentrations ≥ EC50. | 0.1 - 1 µM induces significant apoptosis in sensitive cell lines. |

| Cell Cycle Arrest (G2/M Abrogation) | Not widely reported. Expected to be effective at concentrations around the EC50. | 0.1 - 0.5 µM can abrogate the G2/M checkpoint. |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and assay.

Caption: A general experimental workflow for characterizing this compound.

Protocol 1: Cell Viability Assay

This assay determines the concentration of this compound that inhibits cell proliferation.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cancer cell lines

-

Complete culture medium

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Replace the medium in the wells with 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 48 to 72 hours.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or add MTT reagent and follow the manufacturer's protocol.

-

Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

This compound

-

Cancer cell lines

-

6-well cell culture plates

-

Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at concentrations around the predetermined EC50 value and a vehicle control for 24 to 48 hours.

-

Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

Cancer cell lines

-

6-well cell culture plates

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at concentrations around the EC50 value and a vehicle control for 24 hours.

-

Harvest cells, wash with PBS, and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A decrease in the G2/M population with a concomitant increase in the sub-G1 fraction may indicate mitotic catastrophe.

Protocol 4: Western Blot Analysis for Target Engagement

This assay confirms that this compound is acting on its intended target by measuring the phosphorylation of CDK1.

Materials:

-

This compound

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-gamma H2AX (γH2AX, a marker of DNA damage), and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in 6-well plates and treat with this compound for a short duration (e.g., 1-6 hours) to observe changes in protein phosphorylation.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate. A decrease in the p-CDK1 (Tyr15) signal and an increase in the γH2AX signal would be indicative of WEE1 inhibition and subsequent DNA damage.

References

WEE1-IN-4: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEE1-IN-4 is a potent and selective inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By targeting WEE1, this small molecule compound offers a promising avenue for cancer therapy, particularly in tumors with defects in the G1 checkpoint, such as those with p53 mutations. WEE1 kinase prevents entry into mitosis by carrying out inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1). Inhibition of WEE1 leads to premature mitotic entry and subsequent mitotic catastrophe in cancer cells with damaged DNA. These application notes provide detailed information on the solubility of this compound in DMSO, along with protocols for its use in key in vitro assays.

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are crucial for accurate and reproducible experimental results. The solubility of this compound in dimethyl sulfoxide (DMSO) has been determined to be 100 mg/mL (275.66 mM). For optimal dissolution, it is recommended to use ultrasonic treatment. Due to the hygroscopic nature of DMSO, which can affect solubility, it is imperative to use newly opened, high-purity DMSO for the preparation of stock solutions.

Table 1: Solubility of this compound

| Solvent | Maximum Solubility | Molar Equivalent | Special Instructions |

| DMSO | 100 mg/mL | 275.66 mM | Use of sonication is recommended. Use fresh, high-purity DMSO. |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

-

Ultrasonic water bath

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6277 mg of this compound (Molecular Weight: 362.77 g/mol ).

-

Add the appropriate volume of fresh DMSO to the vial. For 1 mL of a 10 mM stock, add 1 mL of DMSO.

-

Vortex the solution briefly to mix.

-

Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution to confirm that no particulates are present.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

WEE1 Signaling Pathway

WEE1 is a key negative regulator of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. The pathway diagram below illustrates the central role of WEE1 and the mechanism of action for its inhibitors.

Experimental Protocols

The following are adapted protocols for key in vitro assays to evaluate the efficacy of this compound. These protocols are based on established methods for other WEE1 inhibitors and should be optimized for your specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate the plate for 48 to 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well.

-

Gently agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for CDK1 Phosphorylation

This protocol is to assess the pharmacodynamic effect of this compound by measuring the phosphorylation of its direct target, CDK1, at Tyrosine 15.

Workflow:

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and treat with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO vehicle control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total CDK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

Workflow:

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Plate cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24 hours. Include a DMSO vehicle control.

-

Harvest both adherent and floating cells, and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

While specific IC50 values for this compound across a broad panel of cancer cell lines are not yet widely published, it is a potent inhibitor with an in vitro IC50 in the low nanomolar range for the WEE1 kinase. The anti-proliferative activity of WEE1 inhibitors often varies depending on the genetic background of the cancer cells, with cells harboring p53 mutations generally showing increased sensitivity. Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest using the cell viability protocol provided.

Table 2: Expected IC50 Range for Potent WEE1 Inhibitors in Cancer Cell Lines

| Cell Line Type | Expected IC50 Range (nM) | Notes |

| p53-mutant cancer cells | 50 - 500 | Higher sensitivity is often observed in these cell lines. |

| p53-wildtype cancer cells | 200 - 2000 | Sensitivity can vary, and combination with DNA damaging agents may be more effective. |

Note: The above table provides an expected range based on the activity of similar potent WEE1 inhibitors. Actual IC50 values for this compound should be experimentally determined.

Conclusion

This compound is a valuable research tool for investigating the role of the WEE1 kinase in cancer biology and for preclinical evaluation of WEE1 inhibition as a therapeutic strategy. The provided solubility information and detailed protocols will aid researchers in designing and executing robust experiments to explore the full potential of this compound. As with any experimental work, optimization of these protocols for specific laboratory conditions and cell systems is highly recommended.

Application Notes and Protocols for In Vivo Formulation and Delivery of WEE1-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEE1 kinase is a critical regulator of the G2/M and S-phase cell cycle checkpoints.[1][2] By phosphorylating and inactivating cyclin-dependent kinases 1 and 2 (CDK1 and CDK2), WEE1 prevents cells with DNA damage from entering mitosis, thereby allowing time for DNA repair.[1][2][3] In many cancer cells, particularly those with a deficient G1 checkpoint due to p53 mutations, reliance on the G2/M checkpoint for survival is heightened.[1][4][5] Targeting WEE1 with inhibitors can therefore selectively sensitize these cancer cells to DNA-damaging agents, leading to mitotic catastrophe and apoptosis.[1][2][5]

WEE1-IN-4 is a potent and selective small molecule inhibitor of WEE1 kinase. These application notes provide detailed protocols for the in vivo formulation and delivery of this compound, addressing the common challenge of poor aqueous solubility typical of many kinase inhibitors.[6][7]

Data Presentation

Table 1: Physicochemical and Potency Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₁ClN₂O₃ | [8] |

| Molecular Weight | 362.77 g/mol | [8] |

| Target | WEE1 Kinase | [8] |

| IC₅₀ | 0.011 µM (11 nM) | [8] |

| pIC₅₀ | 7.96 | [8] |

Table 2: Recommended In Vivo Formulation for this compound

| Component | Percentage | Purpose |

| DMSO | 10% | Solubilizing Agent |

| PEG300 | 40% | Co-solvent / Vehicle |

| Tween-80 | 5% | Surfactant / Emulsifier |

| Saline (0.9% NaCl) | 45% | Vehicle / Diluent |

| Final Solubility | ≥ 2.5 mg/mL |

Note: An alternative formulation using a cyclodextrin, 10% DMSO in 90% (20% SBE-β-CD in saline), has also been reported to achieve a solubility of ≥ 2.5 mg/mL.[8]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the WEE1 signaling pathway and a typical experimental workflow for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of this compound In Vivo Formulation

This protocol describes the preparation of a 100 mL stock formulation of this compound at a concentration of 2.5 mg/mL. Adjust volumes as needed for your specific experimental requirements.

Materials:

-

This compound powder (e.g., from MedChemExpress)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile 0.9% saline solution

-

Sterile conical tubes (15 mL and 50 mL)

-

Pipettes and sterile tips

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Calculate Required Mass: To prepare 100 mL of a 2.5 mg/mL solution, weigh out 250 mg of this compound powder.

-

Initial Solubilization: In a 50 mL sterile conical tube, add 10 mL of DMSO to the 250 mg of this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist, but avoid overheating.

-

Add Co-solvent: To the DMSO solution, add 40 mL of PEG300. Vortex again until the solution is homogeneous. The solution may become viscous.

-

Add Surfactant: Add 5 mL of Tween-80 to the mixture. Vortex vigorously to ensure the surfactant is evenly dispersed.

-

Final Dilution: Slowly add 45 mL of sterile saline to the mixture while vortexing. Add the saline dropwise or in small aliquots initially to prevent precipitation of the compound.

-

Homogenization: Once all components are added, vortex the final solution for 2-3 minutes. For optimal homogeneity, place the tube in a bath sonicator for 5-10 minutes until the solution is clear and free of any visible particulates.

-

Storage: Store the final formulation at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Before each use, warm the solution to room temperature and vortex to ensure homogeneity.

Protocol 2: In Vivo Administration via Oral Gavage in a Murine Model

This protocol provides a general guideline for administering the formulated this compound to mice bearing subcutaneous xenograft tumors. All animal procedures must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Materials:

-

This compound formulation (2.5 mg/mL)

-

Tumor-bearing mice (e.g., nude mice with xenografts)

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)

-

1 mL syringes

-

Animal scale

Procedure:

-

Animal Acclimatization: Allow animals to acclimate to the facility and establish tumors to a predetermined size (e.g., 100-150 mm³) before initiating treatment.

-

Dosage Calculation:

-

The required dose will vary by study. As a reference, the related WEE1 inhibitor AZD1775 has been dosed in mice at levels up to 60 mg/kg.[9] A similar range may be a starting point for dose-finding studies with this compound.

-

Weigh each mouse individually before dosing.

-

Calculate the required volume using the formula: Volume (mL) = (Mouse Weight (kg) × Dose (mg/kg)) / Concentration (mg/mL)

-

Example: For a 20 g (0.02 kg) mouse and a target dose of 50 mg/kg with a 2.5 mg/mL formulation: Volume = (0.02 kg × 50 mg/kg) / 2.5 mg/mL = 0.4 mL

-

-

Preparation for Dosing:

-

Bring the this compound formulation to room temperature and vortex well.

-

Draw the calculated volume into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles.

-

-

Administration:

-

Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Gently insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.

-

Once the needle is properly positioned in the stomach, slowly dispense the formulation.

-

Carefully withdraw the needle and return the mouse to its cage.

-

-

Monitoring:

-

Observe the animal for several minutes post-dosing for any signs of distress (e.g., choking, labored breathing).

-

Follow the pre-approved experimental plan for treatment frequency (e.g., once daily, twice daily).

-

Monitor animal weight, tumor volume, and overall health status regularly (e.g., 2-3 times per week) throughout the study.

-

These protocols provide a foundation for utilizing this compound in preclinical in vivo research. Optimization of the formulation and dosing regimen may be necessary depending on the specific animal model and experimental goals.

References

- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

WEE1-IN-4 for Pancreatic Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a dismal prognosis, highlighting the urgent need for novel therapeutic strategies. One promising avenue of research involves targeting cell cycle checkpoints, which are often dysregulated in cancer cells. The WEE1 kinase is a critical regulator of the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair. Many pancreatic cancers harbor mutations in genes like TP53, leading to a defective G1/S checkpoint and increased reliance on the WEE1-mediated G2/M checkpoint for survival. Therefore, inhibiting WEE1 presents a selective strategy to abrogate this last line of defense, forcing cancer cells with damaged DNA to prematurely enter mitosis and undergo cell death, a process known as mitotic catastrophe.

WEE1-IN-4 is a potent and selective inhibitor of WEE1 kinase. While much of the published research has focused on the clinical candidate adavosertib (AZD1775), the principles and applications are broadly relevant to potent WEE1 inhibitors like this compound. These application notes provide a comprehensive overview of the use of WEE1 inhibitors in pancreatic cancer research, including their mechanism of action, preclinical data, and detailed experimental protocols.

Mechanism of Action

WEE1 is a tyrosine kinase that phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. By inhibiting CDK1, WEE1 prevents cells from proceeding from the G2 phase to the M phase of the cell cycle, providing a crucial window for DNA repair. In many p53-deficient pancreatic cancer cells, the G1 checkpoint is non-functional, making the G2 checkpoint essential for maintaining genomic integrity.

Inhibition of WEE1 by compounds such as this compound leads to the following key events:

-

Abrogation of the G2/M Checkpoint: WEE1 inhibition prevents the inhibitory phosphorylation of CDK1, leading to its activation.

-

Premature Mitotic Entry: Activated CDK1 drives cells into mitosis, even in the presence of unrepaired DNA damage.

-

Mitotic Catastrophe: The accumulation of extensive DNA damage during mitosis leads to chromosomal instability and ultimately, apoptotic cell death.

-

Synergy with DNA-Damaging Agents: WEE1 inhibitors have shown significant synergy with DNA-damaging chemotherapies (e.g., gemcitabine) and radiation therapy. These agents induce DNA damage, which would normally activate the G2/M checkpoint. By inhibiting WEE1, the checkpoint is overridden, leading to enhanced cancer cell killing.

Preclinical Data Summary

The following tables summarize key preclinical findings for the WEE1 inhibitor adavosertib (AZD1775) in pancreatic cancer models. These data provide a strong rationale for the investigation of potent WEE1 inhibitors like this compound.

Table 1: In Vitro Cytotoxicity of Adavosertib (AZD1775) in Pancreatic Cancer Cell Lines

| Cell Line | p53 Status | DNA Repair Status | IC50 (nM) | Reference |

| MIA PaCa-2 | Mutant | Proficient | ~400 | [1] |

| PANC-1 | Mutant | Proficient | ~400 | [1] |

| Hs 766T | Mutant | Deficient (FANCG) | >400 | [1] |

| Capan-1 | Mutant | Deficient (BRCA2) | >400 | [1] |

| PL11 | Mutant | Deficient (FANCC) | >400 | [1] |

Note: In some studies, single-agent AZD1775 did not show significant anti-proliferative effects at concentrations up to 300 nM in certain pancreatic cancer cell lines[2].

Table 2: Synergistic Effects of Adavosertib (AZD1775) in Combination with other agents in Pancreatic Cancer Models

| Pancreatic Cancer Model | Combination Agent | Observed Effect | Reference |

| p53-deficient xenografts | Gemcitabine | Significantly enhanced tumor regression (4.01-fold increase) compared to gemcitabine alone. | [3] |

| PDX models (p53 mutant) | Irinotecan | Significant tumor growth inhibition. | [2] |

| PDX models (p53 mutant) | Capecitabine | Significant tumor growth inhibition. | [2] |

| MiaPaca-2 cells | SN38 (Irinotecan metabolite) | Significantly increased apoptosis. | [2] |

| Pancreatic cancer cell lines | SN38 | Increased G2/M arrest. | [2] |

| Locally advanced pancreatic cancer patients | Gemcitabine + Radiation | Median overall survival of 21.7 months and median progression-free survival of 9.4 months in a Phase I/II trial. | [4][5] |

Signaling Pathways and Experimental Workflows

WEE1 Signaling Pathway in Pancreatic Cancer

The following diagram illustrates the central role of WEE1 in cell cycle regulation and how its inhibition, particularly in combination with DNA-damaging agents, leads to mitotic catastrophe in pancreatic cancer cells.

References

- 1. WEE1 inhibition in pancreatic cancer cells is dependent on DNA repair status in a context dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MK-1775, a potent Wee1 inhibitor, synergizes with gemcitabine to achieve tumor regressions, selectively in p53-deficient pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: WEE1-IN-4 in Ovarian Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and mechanism of action of WEE1 inhibitors, exemplified by the well-characterized compound Adavosertib (AZD1775), in ovarian cancer cell lines. The protocols detailed below are based on established methodologies for evaluating the cellular and molecular responses to WEE1 inhibition. While the specific compound "WEE1-IN-4" is not extensively documented in publicly available literature, the data presented for Adavosertib serves as a robust surrogate for understanding the therapeutic potential and biological impact of potent WEE1 inhibitors in this context.

Introduction

WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2][3] In many high-grade serous ovarian cancers, the G1/S checkpoint is often dysfunctional due to mutations in TP53.[4][5] This renders these cancer cells highly dependent on the G2/M checkpoint for survival, making WEE1 an attractive therapeutic target. Inhibition of WEE1 leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[2][6][7]

Mechanism of Action

WEE1 inhibitors, such as Adavosertib, exert their anti-tumor effects by targeting the WEE1 kinase, which leads to a cascade of downstream events culminating in cancer cell death.

Signaling Pathway of WEE1 Inhibition

The primary mechanism of WEE1 inhibition involves the prevention of inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15.[3][8] This leads to the activation of the CDK1/Cyclin B1 complex, which is a master regulator of mitotic entry. In cancer cells with a defective G1 checkpoint, this forced mitotic entry with unrepaired DNA results in mitotic catastrophe.

Effects on Ovarian Cancer Cell Lines

WEE1 inhibitors have demonstrated significant anti-tumor activity in a variety of ovarian cancer cell lines, both as a monotherapy and in combination with other agents.

Cell Viability and Cytotoxicity

Inhibition of WEE1 has been shown to reduce the viability of ovarian cancer cells in a dose-dependent manner.[9] The cytotoxic effects are observed across different ovarian cancer subtypes and are often more pronounced in cells with TP53 mutations.

| Cell Line | p53 Status | WEE1 Inhibitor (Adavosertib) IC50 | Reference |

| SKOV3 | Null | ~1 µM (at 48h) | [9][10] |

| ID8 | Wild-Type | ~0.5 µM (at 48h) | [9][10] |

| OVCAR3 | Mutant | Not specified | [11] |

| OVISE | Mutant | Not specified | [11] |

Table 1. Representative IC50 values of Adavosertib in ovarian cancer cell lines. Note that IC50 values can vary depending on the assay conditions and duration of treatment.

Cell Cycle Arrest and Mitotic Catastrophe

A hallmark of WEE1 inhibition is the abrogation of the G2/M checkpoint, leading to an accumulation of cells in the G2/M phase followed by mitotic slippage and the appearance of a sub-G1 population indicative of apoptosis.[4][5]

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) | Reference |

| HGSOC Cells | Vehicle (72h) | ~55% | ~25% | ~20% | - | [5] |

| HGSOC Cells | Adavosertib (500nM, 72h) | ~20% | ~15% | ~65% | Increased | [5] |